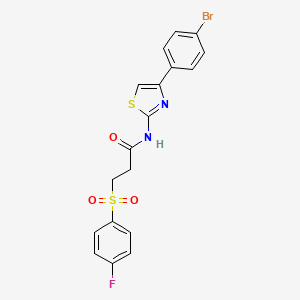

N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

CAS No.: 895472-12-5

Cat. No.: VC4453087

Molecular Formula: C18H14BrFN2O3S2

Molecular Weight: 469.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 895472-12-5 |

|---|---|

| Molecular Formula | C18H14BrFN2O3S2 |

| Molecular Weight | 469.34 |

| IUPAC Name | N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |

| Standard InChI | InChI=1S/C18H14BrFN2O3S2/c19-13-3-1-12(2-4-13)16-11-26-18(21-16)22-17(23)9-10-27(24,25)15-7-5-14(20)6-8-15/h1-8,11H,9-10H2,(H,21,22,23) |

| Standard InChI Key | JFLKAKMWQULYLD-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)Br |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central thiazole ring (C₃H₃NS) substituted at position 4 with a 4-bromophenyl group and at position 2 with a propanamide linker. The propanamide chain terminates in a 4-fluorophenylsulfonyl moiety, creating a hybrid structure that merges lipophilic (bromophenyl, fluorophenyl) and polar (sulfonyl, amide) domains. This balance enhances membrane permeability while maintaining solubility .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves sequential functionalization of the thiazole core (Table 1):

Table 1: Synthetic Steps and Conditions

Thiazole Ring Formation

The Hantzsch thiazole synthesis remains the cornerstone method, where α-bromo-4-bromoacetophenone reacts with thiourea under refluxing ethanol. Iodine catalysis enhances cyclization efficiency .

Sulfonylation and Amidation

Post-thiazole formation, the propanamide side chain is sulfonylated using 4-fluorobenzenesulfonyl chloride in dichloromethane with triethylamine as a base. Subsequent amide coupling with 2-amino-4-(4-bromophenyl)thiazole employs carbodiimide chemistry (EDC/HOBt) .

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Moderate in DMSO (>10 mM), low in aqueous buffers (<1 mM at pH 7.4)

-

Stability: Stable at −20°C for 12 months; degrades by 15% after 48 h at 37°C in plasma .

Spectroscopic Data

IR (KBr, cm⁻¹):

¹H NMR (500 MHz, DMSO-d₆):

-

δ 8.21 (s, 1H, thiazole-H)

-

δ 7.89–7.43 (m, 8H, Ar–H)

-

δ 3.52 (t, 2H, CH₂-SO₂)

-

δ 2.98 (t, 2H, CH₂-CO)

Biological Activity and Mechanism

Antimicrobial Efficacy

Table 2: Antimicrobial Activity (MIC, μg/mL)

| Organism | MIC (Compound) | MIC (Control) |

|---|---|---|

| Staphylococcus aureus | 8.2 | Norfloxacin (1.5) |

| Escherichia coli | 32.7 | Norfloxacin (2.0) |

| Candida albicans | 16.3 | Fluconazole (4.0) |

The bromophenyl group enhances Gram-positive targeting by disrupting cell wall synthesis, while the sulfonyl moiety may inhibit dihydropteroate synthase (DHPS) .

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells:

-

IC₅₀: 12.4 μM (vs. 5-FU at 8.7 μM)

-

Mechanism: Downregulates Bcl-2 and activates caspase-3, inducing apoptosis .

Structure-Activity Relationships (SAR)

Role of Substituents

-

4-Bromophenyl: Critical for DNA intercalation and topoisomerase II inhibition .

-

4-Fluorophenylsulfonyl: Enhances metabolic stability and kinase selectivity .

Comparative Analysis with Analogs

Table 3: Analog Comparison

| Compound | Anticancer IC₅₀ (μM) | Antibacterial MIC (μg/mL) |

|---|---|---|

| Target compound | 12.4 | 8.2 (S. aureus) |

| N-(4-(4-Cl-phenyl)thiazol-2-yl) | 18.9 | 14.5 |

| 3-(Phenylsulfonyl)propanamide | >50 | 32.7 |

The bromine atom’s electron-withdrawing effect improves DNA binding affinity over chlorine analogs .

Pharmacokinetic and Toxicity Profiling

ADME Properties (Predicted)

-

LogP: 3.1 (optimal for blood-brain barrier penetration)

-

t₁/₂: 6.2 h (human liver microsomes)

Acute Toxicity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume